Nor-NOHA vs. NOHA: 40-Fold Superior Arginase Inhibition Potency in Macrophage Assays
Nor-NOHA demonstrates approximately 40-fold greater potency than its closest structural analog NOHA (Nω-hydroxy-L-arginine) in inhibiting arginase activity in unstimulated murine macrophages [1]. In stimulated macrophages expressing iNOS, nor-NOHA maintains an IC50 of 10 ± 3 μM, while remaining completely inert toward iNOS—unlike NOHA which acts as both substrate and inhibitor of iNOS, creating confounding variables in arginase-NOS crosstalk studies [2].
| Evidence Dimension | Arginase inhibition potency (IC50) in murine macrophages |
|---|---|
| Target Compound Data | nor-NOHA IC50 = 12 ± 5 μM (unstimulated); 10 ± 3 μM (IFN-γ + LPS stimulated) |
| Comparator Or Baseline | NOHA IC50 = 400 ± 50 μM (unstimulated) |
| Quantified Difference | ~40-fold more potent |
| Conditions | Murine macrophage arginase assay; L-arginine to L-ornithine hydrolysis measured |
Why This Matters
The 40-fold potency advantage and iNOS inertness make nor-NOHA the superior choice for experiments requiring clean arginase inhibition without NOS pathway interference.
- [1] Tenu JP, Lepoivre M, Moali C, Brollo M, Mansuy D, Boucher JL. Effects of the New Arginase Inhibitor Nω-Hydroxy-nor-l-Arginine on NO Synthase Activity in Murine Macrophages. Nitric Oxide. 1999;3(6):427-438. View Source
- [2] Boucher JL, Moali C, Tenu JP. HAL Archive hal-00314480. Nω-hydroxy-nor-L-arginine as selective arginase inhibitor. 2008. View Source
